molecular formula C15H27N3O4 B14792857 Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate

Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate

Cat. No.: B14792857
M. Wt: 313.39 g/mol
InChI Key: ZQHZKNDDTPUHRE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a morpholine-4-carbonylamino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The morpholine-4-carbonylamino group is then introduced through a nucleophilic substitution reaction. The final product is obtained by deprotecting the Boc group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The morpholine-4-carbonylamino group can form hydrogen bonds with target proteins, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is unique due to the presence of both a morpholine and a piperidine ring in its structure. This dual-ring system provides distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-5-12(11-18)16-13(19)17-7-9-21-10-8-17/h12H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHZKNDDTPUHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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